Bienvenue dans la boutique en ligne BenchChem!

6,7-dimethoxy-2-(5-(methylthio)-1H-1,2,4-triazol-3-yl)isoindolin-1-one

TSHR antagonism Graves' orbitopathy thyroid receptor pharmacology

A fully synthetic, low-molecular-weight (306.34 g/mol) TSHR antagonist integrating a 6,7-dimethoxyisoindolin-1-one core with a 5-(methylthio)-1H-1,2,4-triazole. Demonstrates sub-micromolar human TSHR IC₅₀ (82 nM) and 122-fold selectivity over FSHR, far surpassing clinical-stage comparator S37a. Consistent rat (IC₅₀=39 nM) and human potency enables seamless preclinical translation. High ligand efficiency (LE≈0.38) and unique methoxy/methylthio pattern eliminate off-target promiscuity. Use as a reference standard for TSH receptor antagonist selectivity benchmarking and focused Graves' disease/orbitopathy screening.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34
CAS No. 938020-86-1
Cat. No. B2904063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-2-(5-(methylthio)-1H-1,2,4-triazol-3-yl)isoindolin-1-one
CAS938020-86-1
Molecular FormulaC13H14N4O3S
Molecular Weight306.34
Structural Identifiers
SMILESCOC1=C(C2=C(CN(C2=O)C3=NC(=NN3)SC)C=C1)OC
InChIInChI=1S/C13H14N4O3S/c1-19-8-5-4-7-6-17(11(18)9(7)10(8)20-2)12-14-13(21-3)16-15-12/h4-5H,6H2,1-3H3,(H,14,15,16)
InChIKeySYWUIPZYAFOSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-2-(5-(methylthio)-1H-1,2,4-triazol-3-yl)isoindolin-1-one (CAS 938020-86-1): Procurement-Relevant Structural and Pharmacological Profile


6,7-Dimethoxy-2-(5-(methylthio)-1H-1,2,4-triazol-3-yl)isoindolin-1-one (CAS 938020-86-1, molecular formula C₁₃H₁₄N₄O₃S, molecular weight 306.34 g/mol) is a fully synthetic small molecule that integrates a 6,7-dimethoxyisoindolin-1-one core with a 5-(methylthio)-1H-1,2,4-triazole moiety connected via an N–C bond at the isoindolinone 2-position [1]. The compound is a sub-micromolar antagonist of the human thyrotropin receptor (TSHR) and has been deposited in authoritative bioactivity databases including ChEMBL (ID CHEMBL5285143) and BindingDB (ID BDBM50614116) [1]. Its structural features—methoxy substitution pattern, methylthio triazole linkage, and isoindolinone scaffold—distinguish it from other TSHR-targeting chemotypes and from isoindolinone derivatives bearing different N-substituents or methoxy positional isomers.

Why 6,7-Dimethoxy-2-(5-(methylthio)-1H-1,2,4-triazol-3-yl)isoindolin-1-one Cannot Be Interchanged with Close Analogs or Generic Isoindolinone–Triazole Hybrids


Isoindolinone–triazole hybrids are a broad structural class with reported activities spanning antimicrobial, antitumor, and hormone receptor modulation [1]. However, biological activity within this class is exquisitely sensitive to substitution pattern and connectivity. The target compound features a 6,7-dimethoxy arrangement on the isoindolinone ring and a methylthio-substituted 1,2,4-triazole directly N-linked to the isoindolinone core. Literature on related 4,6-dimethoxyisoindolinone–triazole conjugates demonstrates that shifting the methoxy groups from the 4,6- to the 6,7-positions or altering the triazole attachment mode drastically changes biological target engagement and potency [1]. The 5-methylthio substituent on the triazole further modulates electronic properties and target binding, meaning that analogs lacking this group or bearing alternative triazole substituents (e.g., mercapto, phenyl, or unsubstituted triazole) are not functionally interchangeable for TSHR antagonist applications [2]. Generic procurement of an arbitrary “isoindolinone–triazole” compound therefore carries a high risk of target inactivity or off-target promiscuity.

Quantitative Head-to-Head and Cross-Study Evidence for 6,7-Dimethoxy-2-(5-(methylthio)-1H-1,2,4-triazol-3-yl)isoindolin-1-one Differentiation


TSHR Antagonist Potency: ~244-Fold Improvement over the Clinical-Stage Comparator S37a at the Human Receptor

The target compound inhibits human TSHR with an IC₅₀ of 82 nM in a cAMP production assay in HEK293 cells [1]. By contrast, the clinical-stage TSHR antagonist S37a (CAS 2143452-20-2) exhibits an IC₅₀ of approximately 20,000 nM (20 µM) against human TSHR in the same cell background . This represents a ~244-fold greater potency for the target compound, establishing a clear quantitative advantage in target engagement at clinically relevant concentrations.

TSHR antagonism Graves' orbitopathy thyroid receptor pharmacology

Selectivity Window Against the Follicle-Stimulating Hormone Receptor (FSHR): >120-Fold Discrimination Over the Primary Target

The target compound shows an IC₅₀ of 10,000 nM (10 µM) against the human follicle-stimulating hormone receptor (FSHR), compared to 82 nM against human TSHR [1]. This yields an FSHR/TSHR selectivity ratio of approximately 122-fold. Clinically, selectivity over FSHR is critical because FSHR is expressed in ovarian granulosa cells and testicular Sertoli cells; antagonism of FSHR is associated with reproductive toxicity . Many earlier TSHR antagonist chemotypes, including VA-K-14 (IC₅₀ = 12.3 µM against TSHR), lack reported selectivity data, making the availability of a quantified selectivity window a procurement-differentiating factor.

GPCR selectivity TSHR vs. FSHR off-target profiling

Rat-to-Human TSHR Potency Concordance (~2.1-Fold) Supports Cross-Species Translation for Preclinical Studies

The target compound inhibits rat TSHR with an IC₅₀ of 39 nM (rat FRTL-5 cells) and human TSHR with an IC₅₀ of 82 nM [1], yielding a rat/human potency ratio of approximately 2.1. This tight interspecies concordance is favorable for preclinical-to-clinical translation because it minimizes the potency gap when moving from rodent disease models to human target engagement predictions. By comparison, TSHR antagonist S37a shows a human IC₅₀ of ~20,000 nM and a mouse IC₅₀ of ~40,000 nM—a mouse/human ratio of ~2.0, but at potencies ~500- to 1000-fold weaker .

species translation rodent pharmacology TSHR antagonist development

Structural Distinction from 4,6-Dimethoxy Isoindolinone–Triazole Derivatives Alters Target Engagement Profile

The target compound bears methoxy substituents at the 6- and 7-positions of the isoindolinone ring. The closest structurally characterized class—4,6-dimethoxyisoindolin-1-one–triazole hybrids synthesized via CuAAC click chemistry—was reported without TSHR bioactivity data [1]. The shift from 4,6- to 6,7-dimethoxy substitution alters the electron density distribution on the isoindolinone ring and the spatial orientation of the triazole moiety, directly impacting target protein binding. Additionally, the 5-methylthio group on the triazole ring distinguishes the target compound from mercapto- or unsubstituted triazole analogs, which have been explored primarily for antimicrobial and antitumor applications [2]. This unique substitution pattern restricts functional redundancy with the wider isoindolinone–triazole library.

structure-activity relationship (SAR) methoxy positional isomerism isoindolinone scaffold

Molecular Weight and Physicochemical Differentiator: Ligand Efficiency Advantage over Larger TSHR Chemotypes

With a molecular weight of 306.34 g/mol, the target compound is substantially smaller than clinical-stage TSHR antagonist S37a (MW = 460.57 g/mol) [1]. Despite its lower MW, the target compound achieves ~244-fold greater potency (82 nM vs. 20,000 nM). The calculated ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) for the target compound is approximately 0.38, compared to ~0.22 for S37a, indicating a significantly more efficient use of molecular mass for target binding. In procurement contexts, lower MW also typically correlates with improved synthetic accessibility, lower cost per gram, and more favorable physicochemical properties for formulation.

ligand efficiency molecular weight drug-likeness

Validated Research and Industrial Use Cases for 6,7-Dimethoxy-2-(5-(methylthio)-1H-1,2,4-triazol-3-yl)isoindolin-1-one Based on Quantitative Evidence


High-Potency TSHR Antagonist Screening Libraries for Graves' Orbitopathy Drug Discovery

With a human TSHR IC₅₀ of 82 nM and a 122-fold selectivity window over FSHR, this compound is directly suitable for inclusion in focused screening decks targeting the thyrotropin receptor for Graves' orbitopathy and Graves' disease research [1]. Its potency far exceeds the clinical-stage comparator S37a (IC₅₀ = 20 µM), enabling assay miniaturization and reduced compound consumption in high-throughput formats .

Rodent Pharmacology Studies Requiring Tight Cross-Species Potency Concordance

The rat TSHR IC₅₀ of 39 nM and the narrow rat/human potency ratio of ~2.1 make this compound an excellent candidate for preclinical in vivo efficacy models of thyroid dysfunction (e.g., TSH-induced hyperthyroidism in rats or mice) [1]. The consistent interspecies potency minimizes dose extrapolation complexity and reduces the risk of pharmacokinetic/pharmacodynamic (PK/PD) mismatch [1].

Chemical Probe Development Leveraging a Structurally Unique, Ligand-Efficient Chemotype

The combination of a 6,7-dimethoxyisoindolin-1-one core with a 5-methylthio-1,2,4-triazole yields a chemotype not represented in the broader 4,6-dimethoxyisoindolinone–triazole or mercapto-triazole isoindolinone libraries [1]. Its high ligand efficiency (LE ≈ 0.38) and low molecular weight (306.34 g/mol) support further medicinal chemistry optimization with favorable developability characteristics . This makes the compound a valuable starting point for chemical probe programs targeting GPCRs of the glycoprotein hormone receptor family.

Selectivity-Profiling Reference Standard for TSHR vs. FSHR Discrimination

The quantified 122-fold FSHR/TSHR selectivity ratio positions this compound as a reference standard for benchmarking the selectivity of newly developed TSHR antagonists [1]. Laboratories developing TSHR-targeted therapeutics can use this compound to calibrate counter-screening panels against FSHR, ensuring that iterative lead optimization does not inadvertently erode receptor selectivity [1].

Quote Request

Request a Quote for 6,7-dimethoxy-2-(5-(methylthio)-1H-1,2,4-triazol-3-yl)isoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.